molecular formula C16H36Sn B116157 T-BUTYLTRI-N-BUTYLTIN CAS No. 157066-15-4

T-BUTYLTRI-N-BUTYLTIN

Cat. No.: B116157
CAS No.: 157066-15-4
M. Wt: 347.2 g/mol
InChI Key: QAQLMRHTEJKONO-UHFFFAOYSA-N
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Description

T-BUTYLTRI-N-BUTYLTIN is an organotin compound characterized by the presence of three butyl groups and one tert-butyl group attached to a tin atom. Organotin compounds, including tributyl(tert-butyl)stannane, are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.

Mechanism of Action

Target of Action

Tributyl(tert-butyl)stannane, also known as Tributyltin hydride, is primarily used as a reagent in organic synthesis . Its primary targets are organic halides and related groups .

Mode of Action

Tributyl(tert-butyl)stannane interacts with its targets through a radical chain mechanism . When combined with azobisisobutyronitrile (AIBN) or irradiated with light, it converts organic halides and related groups to the corresponding hydrocarbon . This process involves the radical Bu3Sn , which abstracts a hydrogen atom from another equivalent of tributyltin hydride, propagating the chain .

Biochemical Pathways

The compound is a very good radical reducing agent due to the relatively weak, nonionic bond between tin and hydrogen . This property allows it to cleave homolytically . It is used in various reactions such as the Barton-McCombie reaction, Barton decarboxylation, dehalogenation, and intramolecular radical cyclization .

Pharmacokinetics

It is known that the compound is a distillable liquid that is mildly sensitive to air, decomposing to (bu3sn)2o . It is soluble in organic solvents .

Result of Action

The result of Tributyl(tert-butyl)stannane’s action is the conversion of organic halides and related groups to the corresponding hydrocarbon . This conversion is achieved through a radical chain mechanism .

Action Environment

The action of Tributyl(tert-butyl)stannane can be influenced by environmental factors. For instance, it is mildly sensitive to air . Moreover, its high toxicity and high fat solubility (lipophilicity) can limit its use . Therefore, with few exceptions, the use of tin hydrides should be avoided . The catalytic use of this reagent with a suitable second reducing agent, or the use of radical H-donors such as indium hydrides and silanes are possible alternatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

T-BUTYLTRI-N-BUTYLTIN can be synthesized through various methods. One common approach involves the reduction of tributyltin chloride with lithium aluminium hydride. This method is widely used due to its efficiency and the availability of the reagents . Another method involves the reduction of tributyltin oxide with polymethylhydrosiloxane, which yields the desired stannane under reduced pressure .

Industrial Production Methods

In industrial settings, the production of tributyl(tert-butyl)stannane often involves large-scale reduction reactions using similar reagents. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

T-BUTYLTRI-N-BUTYLTIN undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with tributyl(tert-butyl)stannane include azobisisobutyronitrile (AIBN) and light irradiation, which facilitate radical chain mechanisms . The reactions typically occur under mild conditions, making the compound a versatile reagent in organic synthesis.

Major Products

The major products formed from reactions involving tributyl(tert-butyl)stannane depend on the specific reaction type. For example, in reduction reactions, the primary products are hydrocarbons, while in dehalogenation reactions, the halogen-free organic molecules are obtained .

Comparison with Similar Compounds

Biological Activity

T-Butyltri-n-butyltin (TBTT) is a member of the organotin compound family, which has garnered attention due to its diverse biological activities, particularly in immunotoxicity and anticancer properties. This article explores the biological activity of TBTT, synthesizing data from various studies, including case studies and toxicity assessments.

Overview of Organotin Compounds

Organotin compounds, such as TBTT, are characterized by their tin atom bonded to organic groups. They have been widely used in industrial applications, but their biological effects raise significant concerns regarding human health and environmental safety. TBTT, specifically, is noted for its immunosuppressive and cytotoxic properties.

Immunotoxicity of TBTT

Research has demonstrated that TBTT induces immunosuppression through several mechanisms:

  • Endoplasmic Reticulum (ER) Stress : TBTT exposure leads to ER stress in human T lymphocyte cell lines, as evidenced by increased levels of stress markers such as ATF3 and DDIT3. This stress is linked to elevated intracellular calcium levels that activate signaling pathways associated with apoptosis .
  • Oxidative Stress : The compound increases reactive oxygen species (ROS) levels while depleting reduced glutathione, promoting oxidative damage within cells .
  • Caspase Activation : TBTT triggers the cleavage of caspase-3, a critical event in the apoptotic pathway, indicating its potential to induce cell death in immune cells .

Anticancer Activity

The anticancer potential of TBTT has been explored through various in vitro studies:

Case Study: Colon Cancer Cell Lines

In a comparative study examining the effects of different organotin compounds on colon cancer cell lines (HCT116 and CaCo-2), TBTT exhibited significant cytotoxicity. The findings indicated that:

  • Cell Viability Reduction : At a concentration of 1 μM over 48 hours, TBTT reduced cell viability by approximately 68.9% in HCT116 cells and 45% in CaCo-2 cells. This effect was less pronounced compared to its derivatives but still significant .
  • Cell Cycle Arrest : TBTT treatment resulted in G2/M phase arrest, suggesting a mechanism through which it inhibits cell proliferation without necessarily inducing apoptosis at lower concentrations .

Comparative Toxicity Data

The toxicity profile of TBTT relative to other organotin compounds is summarized in the following table:

CompoundCell Line% Viability ReductionConcentration (μM)Mechanism
This compoundHCT11668.9%1Apoptosis via caspase activation
This compoundCaCo-245%1Cell cycle arrest
TributyltinHCT11685%1Apoptosis
Di-n-butyltinVariousModerate (50%-70%)VariesAntiproliferative effects

The biological activity of TBTT can be attributed to several key mechanisms:

  • Calcium Signaling : The rapid increase in intracellular calcium levels upon exposure to TBTT suggests that calcium-dependent pathways are crucial for its biological effects. This includes activation of proteases such as M-calpain and transcription factors like NF-kB and NFAT .
  • Histone Deacetylation : Recent studies indicate that TBTT may act as an epigenetic modifier, influencing histone acetylation patterns that could affect gene expression related to tumor suppression .

Properties

IUPAC Name

tributyl(tert-butyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h1-3H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQLMRHTEJKONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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